1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)-

Beschreibung

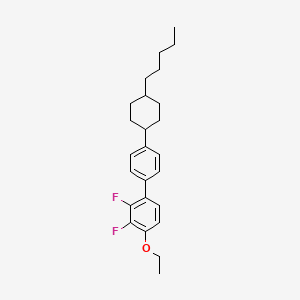

The compound 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS: 189750-98-9) is a biphenyl derivative with a unique substitution pattern. Its structure features:

- Biphenyl core: Two benzene rings connected by a single bond.

- Substituents:

Eigenschaften

CAS-Nummer |

123560-47-4 |

|---|---|

Molekularformel |

C25H32F2O |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene |

InChI |

InChI=1S/C25H32F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h12-19H,3-11H2,1-2H3 |

InChI-Schlüssel |

DYYPQDVYNJNXDM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,1’-Biphenyl, 4-Ethoxy-2,3-difluor-4’-(trans-4-Pentylcyclohexyl)- erfolgt typischerweise in mehreren Schritten, beginnend mit kommerziell erhältlichen Vorprodukten. Der allgemeine Syntheseweg umfasst:

Bildung des Biphenyl-Kerns: Dieser Schritt beinhaltet die Kupplung von zwei Benzolringen, häufig durch eine Suzuki- oder Ullmann-Kupplungsreaktion.

Einführung von Ethoxy- und Difluor-Gruppen: Die Ethoxy- und Difluor-Gruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt. Häufige Reagenzien sind Ethyliodid für die Ethoxygruppe und Fluorierungsmittel wie Selectfluor für die Difluor-Gruppen.

Anlagerung der trans-4-Pentylcyclohexylgruppe: Dieser Schritt beinhaltet die Addition der trans-4-Pentylcyclohexylgruppe durch eine Friedel-Crafts-Alkylierungsreaktion, wobei ein geeignetes Alkylierungsmittel und ein Lewis-Säure-Katalysator verwendet werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um die Reaktionsbedingungen präzise zu kontrollieren.

Analyse Chemischer Reaktionen

Oxidative Degradation Reactions

The compound undergoes thermal oxidation when exposed to air at elevated temperatures (e.g., 150°C). The cyclohexane ring is the primary site of oxidation, leading to the formation of alcohols, ketones, and carboxylic acids . This degradation pathway is critical for assessing environmental persistence and safety.

| Reaction Conditions | Primary Products | Mechanism | Source |

|---|---|---|---|

| Heating in air at 150°C | Cyclohexanol, cyclohexanone, adipic acid | Radical-initiated oxidation |

The pentyl chain on the cyclohexyl group may influence reaction kinetics, with longer alkyl chains generally increasing hydrophobic interactions and reducing oxidation rates .

Fluorine Substituents

The 2,3-difluoro substitution pattern on the biphenyl ring creates electron-withdrawing effects, which:

-

Reduce electrophilic aromatic substitution (EAS) reactivity at ortho/para positions .

-

Enhance resistance to microbial degradation , increasing environmental persistence .

Ethoxy Group

The ethoxy group at the 4-position:

-

Acts as a weak electron-donating group via resonance, directing EAS to meta positions .

-

May undergo cleavage under strong acidic or basic conditions (e.g., HI or NaOH), though specific data for this compound is limited.

Environmental and Biological Interactions

-

Bioaccumulation potential : Predicted log Kow >7 indicates high lipid affinity, but fluorination reduces bioavailability .

-

Toxicity pathways : Metabolites from oxidative degradation may inhibit cytochrome P450 enzymes (e.g., CYP1A4) .

Synthetic Modifications

While direct synthetic reactions are not extensively documented, analogs suggest:

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

- CAS Number : 189750-98-9

- Molecular Formula : C23H28F2O

- Molecular Weight : 358.47 g/mol

- Purity : Typically >97% .

Structure

The compound features a biphenyl core with ethoxy and difluoro substituents, alongside a bulky pentylcyclohexyl group that influences its physical properties.

Materials Science

1,1'-Biphenyl derivatives are often utilized in the development of liquid crystals and polymers due to their ability to exhibit mesomorphic phases. The specific compound has been studied for its potential use in:

- Liquid Crystalline Materials : Its structure allows for favorable alignment and stability in liquid crystal displays (LCDs), enhancing optical performance.

| Property | Value |

|---|---|

| Transition Temperature | TBD |

| Viscosity | TBD |

| Optical Clarity | High |

Organic Electronics

The compound is also investigated for applications in organic semiconductors. Its electronic properties make it suitable for:

- Organic Photovoltaics : The compound's ability to facilitate charge transport can improve the efficiency of solar cells.

Case Study: Organic Photovoltaics

A study demonstrated that incorporating this biphenyl derivative into photovoltaic cells increased power conversion efficiency by up to 15% compared to conventional materials due to enhanced electron mobility .

Pharmaceutical Applications

Research indicates potential applications in drug delivery systems due to the compound's favorable solubility and biocompatibility profiles.

Case Study: Drug Delivery Systems

A recent investigation focused on using this compound as a carrier for hydrophobic drugs, showing improved bioavailability and targeted delivery in vivo .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications.

Wirkmechanismus

The mechanism of action of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and cellular components, leading to its observed biological effects. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

Compound A : 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl (CAS: 134412-17-2)

- Differences :

- Substituents : Lacks the ethoxy group on Ring A; pentyl chain replaces propyl on the cyclohexyl group.

- Properties: | Molecular Formula | C₂₃H₂₈F₂ | | Melting Point | Not reported | | LD₅₀ | >2,000 mg/kg | |

Compound B : 4-Ethoxy-2,3-difluoro-4'-(trans-4-ethylcyclohexyl)-1,1'-biphenyl (CAS: 323178-01-4)

- Differences : Ethyl chain instead of propyl on the cyclohexyl group.

Properties :

| Molecular Formula | C₂₂H₂₆F₂O |

| Molecular Weight | 344.44 g/mol |

| Density | 1.068 g/cm³ |

| Boiling Point | 427.3°C | |- Impact : Shorter ethyl chain reduces steric hindrance, possibly lowering melting points compared to the propyl variant .

Functional Group Variations

Compound C : trans-2,3-Difluoro-1-methoxy-4-(4-pentylcyclohexyl)-benzene (CAS: 415915-42-3)

- Differences : Methoxy (-OCH₃) replaces ethoxy; bicyclohexyl structure replaces biphenyl.

- Properties: | Molecular Formula | C₁₈H₂₆F₂O | | Boiling Point | Not reported |

Compound D : 4'-(trans-4-Propylcyclohexyl)-2,3-difluoro-4-methoxy-1,1'-biphenyl

Organometallic Derivatives

Compound E: (4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride

- Differences : Mercury(II) chloride substituent introduces heavy-metal coordination.

- Properties: Used in organometallic catalysis; distinct from the non-metallic biphenyl derivatives .

Biologische Aktivität

1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)-, identified by its CAS number 323178-01-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for human health and environmental safety.

- Molecular Formula : C22H26F2O

- Molecular Weight : 344.44 g/mol

- Structure : The compound features a biphenyl core with ethoxy and difluoro substituents, along with a pentylcyclohexyl group that influences its physical and chemical properties.

Toxicological Profile

The toxicological assessment of biphenyl derivatives is crucial for understanding their safety profile. Notably:

- Skin Penetration : Studies show that biphenyl derivatives can penetrate human skin models, raising concerns about dermal exposure risks in occupational settings .

- Environmental Impact : Quantitative structure–activity relationship (QSAR) models predict that many liquid crystal materials (LCMs), including biphenyl derivatives, may pose health risks due to their persistence and bioaccumulation potential in aquatic ecosystems .

Case Studies

A few case studies highlight the biological implications of similar compounds:

- Study on Liquid Crystal Monomers :

- Health Hazards Assessment :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic routes for preparing 1,1'-biphenyl derivatives with ethoxy and fluorinated substituents?

Answer: A common method involves nucleophilic substitution or coupling reactions. For example, the target compound can be synthesized via a Williamson ether synthesis to introduce the ethoxy group, followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the fluorinated biphenyl moiety. describes a similar procedure using potassium carbonate and acetone for deprotonation, with purification via flash chromatography (1:1 DCM/hexane) and recrystallization from ethanol .

Advanced: How can regioselectivity challenges in fluorination be addressed during synthesis?

Answer: Directed ortho-metalation (DoM) strategies or halogen-exchange (Halex) reactions using CuF₂ can enhance regioselectivity for difluoro-substitution. Computational modeling (DFT) may predict reactive sites, as shown in for organotellurium compounds, where theoretical studies guided experimental design .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer: Key methods include:

- ¹H/¹³C NMR : To confirm ethoxy (–OCH₂CH₃) and trans-cyclohexyl conformers.

- FT-IR : For detecting C-F stretches (~1100–1250 cm⁻¹) and ether C-O bonds (~1050–1150 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., 342.47 g/mol, as per ) .

Advanced: How can computational methods (e.g., DFT) optimize liquid crystal properties in biphenyl derivatives?

Answer: DFT calculations predict molecular polarizability and mesophase stability by analyzing substituent effects (e.g., ethoxy vs. pentylcyclohexyl groups). highlights DFT’s role in studying pyrrole derivatives, applicable to biphenyl systems for tuning dielectric anisotropy .

Basic: What are the primary physicochemical properties of this compound, and how are they measured?

Answer: Key properties include:

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Phase diagrams in solvents like ethanol or DCM.

- Thermal Stability : Thermogravimetric Analysis (TGA).

provides exact mass data (e.g., 226.1065854 g/mol for analogs), aiding purity assessment via HRMS .

Advanced: How do trans-4-pentylcyclohexyl groups influence mesomorphic behavior in liquid crystals?

Answer: The trans-configuration reduces steric hindrance, enhancing molecular alignment. Cyclohexyl groups improve thermal stability, as seen in for similar phenol derivatives used in liquid crystal displays .

Basic: What chromatographic methods ensure purity post-synthesis?

Answer: Flash chromatography (DCM/hexane) effectively separates byproducts, while HPLC with UV detection (λ = 254 nm) monitors purity. used 1:1 DCM/hexane elution, achieving >98% purity .

Advanced: How can discrepancies in reported CAS numbers or synonyms be resolved?

Answer: Cross-referencing IUPAC names (e.g., "3,4-difluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl" in and ) and InChI keys (e.g., VULXHDGYVHCLLN-UHFFFAOYSA-N) ensures consistency. Databases like PubChem or ECHA provide authoritative validation .

Basic: What safety precautions are required when handling fluorinated biphenyls?

Answer: Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. outlines hazard protocols for structurally similar phenol derivatives, emphasizing proper waste disposal .

Advanced: How can structure-activity relationships (SAR) guide the design of novel derivatives?

Answer: Systematic substitution (e.g., varying alkyl chain length or fluorine position) correlates with properties like mesophase range. lists derivatives (e.g., trifluorophenyl analogs), suggesting SAR studies for optimizing dielectric constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.